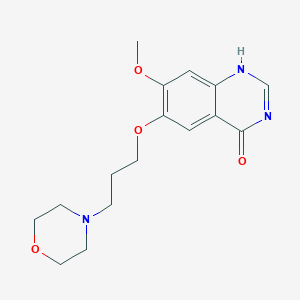
7-Methoxy-6-(3-Morpholin-4-ylpropoxy)chinazolin-4(3H)-on
Übersicht
Beschreibung
Gefitinib-Verunreinigung 5 ist eine prozessbedingte Verunreinigung von Gefitinib, einem Antikrebsmittel, das hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird. Gefitinib wirkt als Tyrosinkinase-Inhibitor und zielt auf den epidermalen Wachstumsfaktorrezeptor (EGFR) ab, um die Proliferation von Krebszellen zu hemmen .
Wissenschaftliche Forschungsanwendungen
Gefitinib-Verunreinigung 5 wird hauptsächlich in der pharmazeutischen Industrie zur Qualitätskontrolle und Stabilitätstests von Gefitinib eingesetzt. Sie wird auch in der wissenschaftlichen Forschung verwendet, um die Abbauwege und die Stabilität von Gefitinib unter verschiedenen Belastungsbedingungen wie Säure, Base, Oxidation, Wärme und Photolyse zu untersuchen . Darüber hinaus wird sie in der analytischen Chemie für die Entwicklung und Validierung von chromatographischen Methoden zur Trennung und Bestimmung prozessbedingter Verunreinigungen eingesetzt .
Wirkmechanismus
Gefitinib-Verunreinigung 5 hemmt wie Gefitinib die intrazelluläre Phosphorylierung von Tyrosinkinasen, die mit transmembranen Zell-Oberflächenrezeptoren assoziiert sind, einschließlich EGFR. Durch die Bindung an die Adenosintriphosphat (ATP)-Bindungsstelle des Enzyms hemmt es die Funktion der EGFR-Tyrosinkinase bei der Aktivierung der antiapoptotischen Ras-Signaltransduktionskaskade und hemmt so die Proliferation von malignen Zellen .
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Gefitinib-Verunreinigung 5 kann durch verschiedene Verfahren synthetisiert werden. Ein Verfahren beinhaltet die Reaktion des Ausgangsmaterials 2-Amino-4-methoxy-5-(3-Morpholinylpropyl)cyanophenyl mit N,N-Dimethylformamiddimethylacetal, um eine Schiff'sche Base zu erhalten. Anschließend erfolgt eine thermische Annulation mit 3-Chlor-4-Fluoranilin in einem Essigsäure-Lösungsmittel . Ein weiteres Verfahren beinhaltet das Mischen des Ausgangsmaterials 2-Amino-4-Methoxy-5-(3-Morpholinylpropoxy)cyanophenyl mit Fluoro-4-chloroanilin und Essigsäure-Lösungsmittel, gefolgt von einer Umkristallisation, um hochreine Gefitinib-Verunreinigung 5 zu erhalten .
Analyse Chemischer Reaktionen
Gefitinib-Verunreinigung 5 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Ammoniumacetat, Acetonitril und Orthophosphorsäure . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind 5-Hydroxy-4-Methoxy-2-Nitrobenzoesäure, eine potenzielle genotoxische Verunreinigung .
Vergleich Mit ähnlichen Verbindungen
Gefitinib-Verunreinigung 5 ähnelt anderen prozessbedingten Verunreinigungen von Gefitinib, wie 5-Hydroxy-4-Methoxy-2-Nitrobenzoesäure und anderen Abbauprodukten. Sie ist in ihrer Struktur und ihrem Bildungsprozess einzigartig, was sie zu einer kritischen Verunreinigung für die Qualitätskontrolle und Stabilitätstests macht . Andere ähnliche Verbindungen sind Erlotinib und andere EGFR-Inhibitoren, die ebenfalls auf die EGFR-Tyrosinkinase-Domäne abzielen, aber unterschiedliche Verunreinigungsprofile und Abbauwege aufweisen können .
Eigenschaften
IUPAC Name |
7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBWLXSYCFZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439401 | |
| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199327-61-2 | |
| Record name | 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199327-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-6-(3-(4-morpholinyl)propoxy)-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199327612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one; [containing < 0.5 % formamide (EC No 200-842-0)]; [containing ≥ 0.5 % formamide (EC No 200-842-0) ] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YH59H93M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the conditions that lead to the formation of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one from Gefitinib?
A1: The research paper highlights that 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (referred to as GFT-DP1 in the study) is formed through the acid hydrolysis of Gefitinib. The study specifically followed the ICH guidelines Q1A(R2) for stress degradation testing [].
Q2: How was the structure of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one confirmed in the study?
A2: The researchers utilized a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of this degradation product. They employed both 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR techniques to assign proton and carbon chemical shifts, providing a comprehensive structural characterization of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


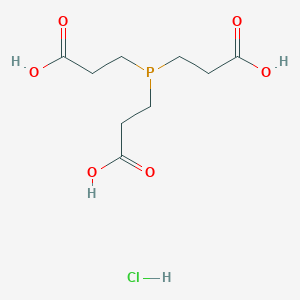

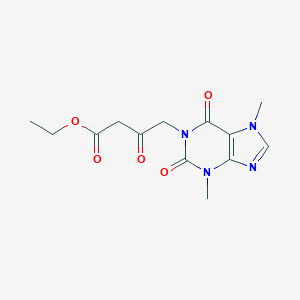
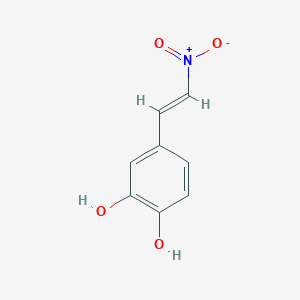
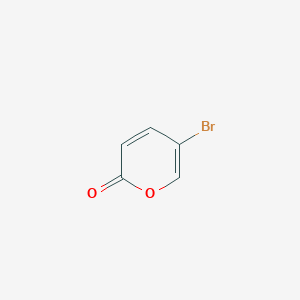



![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)





